(E)-3-(4-propan-2-ylphenyl)-2-thiophen-2-ylprop-2-enoic acid
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Overview
Description
(E)-3-(4-propan-2-ylphenyl)-2-thiophen-2-ylprop-2-enoic acid is an organic compound that features a thiophene ring and a phenyl group substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-propan-2-ylphenyl)-2-thiophen-2-ylprop-2-enoic acid typically involves the following steps:
Formation of the Thiophene Ring: Thiophene derivatives can be synthesized using methods such as the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.
Aldol Condensation: The key step in the synthesis is the aldol condensation between a thiophene aldehyde and a substituted acetophenone. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Isomerization: The final step involves the isomerization of the resulting product to obtain the (E)-isomer. This can be achieved using a variety of methods, including the use of light or heat.
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which is crucial for the synthesis of complex organic molecules .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-propan-2-ylphenyl)-2-thiophen-2-ylprop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst
Substitution: Nitric acid, halogens
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, alkanes
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
(E)-3-(4-propan-2-ylphenyl)-2-thiophen-2-ylprop-2-enoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (E)-3-(4-propan-2-ylphenyl)-2-thiophen-2-ylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
(E)-3-(4-propan-2-ylphenyl)-2-thiophen-2-ylprop-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new bioactive molecules and materials with tailored properties .
Properties
IUPAC Name |
(E)-3-(4-propan-2-ylphenyl)-2-thiophen-2-ylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-11(2)13-7-5-12(6-8-13)10-14(16(17)18)15-4-3-9-19-15/h3-11H,1-2H3,(H,17,18)/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAZBTMPBZSQON-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C2=CC=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(/C2=CC=CS2)\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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